molecular formula C10H16N2O B13288070 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol

2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13288070
M. Wt: 180.25 g/mol
InChI Key: PQOYUCXVCHZHHE-UHFFFAOYSA-N
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Description

2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol is a chemical compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method is the reaction of 2-aminopyridine with 1-bromo-2-propanol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents on the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of both the ethylamino and propanol groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-pyridin-2-ylethylamino)propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-8(7-13)12-9(2)10-5-3-4-6-11-10/h3-6,8-9,12-13H,7H2,1-2H3

InChI Key

PQOYUCXVCHZHHE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=CC=N1

Origin of Product

United States

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